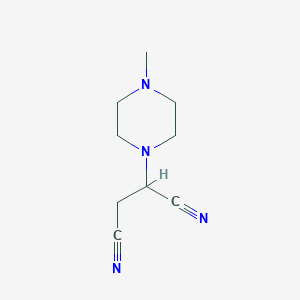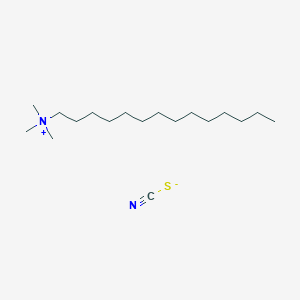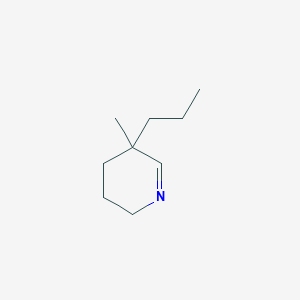
1-Butyl-4-nitropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-nitropiperidine is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing five methylene bridges and one amine bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-4-nitropiperidine can be synthesized through a multi-step process involving the nitration of piperidine derivatives. One common method involves the nitration of 1-butylpiperidine using nitric acid under controlled conditions to introduce the nitro group at the 4-position. The reaction typically requires a temperature range of 0-5°C to prevent over-nitration and ensure selectivity .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactions using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-4-nitropiperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 1-Butyl-4-aminopiperidine.
Oxidation: this compound N-oxide.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Butyl-4-nitropiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its potential use in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-butyl-4-nitropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may modulate neurotransmitter systems in the brain .
Comparaison Avec Des Composés Similaires
1-Butyl-4-aminopiperidine: Similar structure but with an amine group instead of a nitro group.
4-Nitropiperidine: Lacks the butyl group, making it less lipophilic.
1-Butylpiperidine: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness: 1-Butyl-4-nitropiperidine is unique due to the presence of both a butyl group and a nitro group, which confer distinct chemical and biological properties. The butyl group increases the compound’s lipophilicity, enhancing its ability to cross biological membranes, while the nitro group provides a site for further chemical modification and interaction with biological targets .
Propriétés
Numéro CAS |
66909-72-6 |
|---|---|
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
1-butyl-4-nitropiperidine |
InChI |
InChI=1S/C9H18N2O2/c1-2-3-6-10-7-4-9(5-8-10)11(12)13/h9H,2-8H2,1H3 |
Clé InChI |
PLTCFDSXKFSRMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCC(CC1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)


![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)





![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)

